molecular formula C14H17NO3 B7560126 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid

3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid

Cat. No. B7560126
M. Wt: 247.29 g/mol
InChI Key: ADVGRVZNRAACRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid, also known as DIMPA, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research.

Mechanism of Action

3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid acts as a competitive inhibitor of EAAT2, binding to the substrate-binding site of the transporter and preventing the uptake of glutamate. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and modulate synaptic transmission.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate glutamate-mediated processes in the brain, including synaptic transmission, plasticity, and neurotoxicity. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid in lab experiments is its selectivity for EAAT2, which allows for the specific modulation of glutamate-mediated processes. However, its potency as an inhibitor may vary depending on the experimental conditions, and its effects may be influenced by other factors such as the presence of other transporters or receptors.

Future Directions

There are several potential future directions for research on 3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of EAAT2, which could provide more precise tools for studying glutamate-mediated processes. Another direction is the investigation of the potential therapeutic applications of EAAT2 inhibitors, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the effects of EAAT2 inhibition on brain function and to identify any potential limitations or side effects of using such inhibitors in vivo.
In conclusion, this compound is a synthetic compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective inhibition of EAAT2 allows for the specific modulation of glutamate-mediated processes, and its anti-inflammatory and neuroprotective effects make it a promising tool for investigating the role of glutamate in brain function and disease. Further research is needed to fully understand the effects and limitations of using EAAT2 inhibitors in vivo and to identify potential therapeutic applications.

Synthesis Methods

3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid can be synthesized through a multistep process involving the condensation of 2,3-dihydro-1H-indene-5-carboxylic acid with N-methylglycine methyl ester, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with acetic anhydride.

Scientific Research Applications

3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid has been studied for its potential use as a tool in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the glutamate transporter EAAT2, which plays a crucial role in regulating extracellular glutamate levels in the brain. By inhibiting EAAT2, this compound can increase extracellular glutamate levels and facilitate the study of glutamate-mediated processes in the brain.

properties

IUPAC Name

3-(2,3-dihydro-1H-indene-5-carbonylamino)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9(14(17)18)8-15-13(16)12-6-5-10-3-2-4-11(10)7-12/h5-7,9H,2-4,8H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGRVZNRAACRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(CCC2)C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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